molecular formula C20H26N2O3 B2437370 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide CAS No. 1351589-18-8

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2437370
CAS No.: 1351589-18-8
M. Wt: 342.439
InChI Key: YIUXLZZKCHXQRH-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzyl group, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the morpholine derivative.

    Cyclohexene Moiety Addition: The cyclohexene group can be introduced via a Heck reaction or a similar palladium-catalyzed coupling reaction.

    Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzyl or cyclohexene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl halides for nucleophilic substitution, palladium catalysts for Heck reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide
  • 4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Uniqueness

4-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxomorpholine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-N-[2-(cyclohexen-1-yl)ethyl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c23-19-15-25-14-18(22(19)13-17-9-5-2-6-10-17)20(24)21-12-11-16-7-3-1-4-8-16/h2,5-7,9-10,18H,1,3-4,8,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXLZZKCHXQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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